molecular formula C10H11NO2 B1604587 2-(Isoindolin-2-yl)acetic acid CAS No. 363165-80-4

2-(Isoindolin-2-yl)acetic acid

Cat. No.: B1604587
CAS No.: 363165-80-4
M. Wt: 177.2 g/mol
InChI Key: HZUNEPIRTFDGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isoindolin-2-yl)acetic acid is an organic compound characterized by the presence of an isoindoline moiety attached to an acetic acid group. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The isoindoline structure imparts unique chemical properties, making it a valuable building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoindolin-2-yl)acetic acid typically involves the reaction of isoindoline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the isoindoline attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Isoindolin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the isoindoline moiety to its reduced form, such as isoindoline-1,3-dione.

    Substitution: The acetic acid group can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alcohols, amines, or halides can be used under acidic or basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Isoindoline-1,3-dione derivatives.

    Reduction: Reduced isoindoline derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

2-(Isoindolin-2-yl)acetic acid has found applications in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the production of polymers, dyes, and other materials with specific properties.

Comparison with Similar Compounds

    Isoindoline-1,3-dione: A structurally related compound with different oxidation states.

    Indole-3-acetic acid: A plant hormone with a similar acetic acid group but different heterocyclic structure.

    Phthalimide: Another isoindoline derivative with distinct chemical properties.

Uniqueness: 2-(Isoindolin-2-yl)acetic acid is unique due to its combination of the isoindoline and acetic acid functionalities, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(1,3-dihydroisoindol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)7-11-5-8-3-1-2-4-9(8)6-11/h1-4H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUNEPIRTFDGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359267
Record name (1,3-Dihydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363165-80-4
Record name (1,3-Dihydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Isoindolin-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(Isoindolin-2-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(Isoindolin-2-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(Isoindolin-2-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(Isoindolin-2-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(Isoindolin-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.